N-(2-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
Description
This compound belongs to the quinoline-dioxino hybrid family, characterized by a fused [1,4]dioxino[2,3-g]quinolin core. Key structural features include:
- An 8-[(phenylamino)methyl] substituent, which introduces a secondary amine-linked phenyl group, likely enhancing lipophilicity and receptor interaction.
Properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-2-19-8-6-7-11-23(19)30-27(32)18-31-24-16-26-25(34-12-13-35-26)15-20(24)14-21(28(31)33)17-29-22-9-4-3-5-10-22/h3-11,14-16,29H,2,12-13,17-18H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPWWSNBDYFVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide” typically involves multi-step organic reactions. The starting materials might include 2-ethylphenylamine and various quinoline derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to minimize costs and maximize efficiency. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research has demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed that the compound can reduce cell viability at concentrations as low as 10 µM. This suggests a promising avenue for developing new cancer therapies based on this compound's structure and mechanism of action .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vivo studies showed that it significantly reduces inflammation markers in animal models of arthritis. The observed decrease in prostaglandin E2 levels indicates its potential as a COX inhibitor, which could be beneficial for treating inflammatory diseases .
Antioxidant Activity
Further research into the compound's properties has revealed its ability to mitigate oxidative stress. Experiments indicated that treatment with this compound led to a decrease in malondialdehyde levels and an increase in antioxidant enzyme activities. This dual action suggests its utility in conditions characterized by oxidative damage .
Case Studies
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, which could disrupt cellular processes and lead to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Core Structure Variations
- Quinoxaline Derivatives: Compounds like N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides (e.g., 9a−i) share acetamide side chains but feature a quinoxaline core instead of quinolin.
- Dioxinoquinoxaline Analogues: N-[4-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-8-yl)sulfamoyl]phenyl]acetamide () replaces the quinolin core with quinoxaline and adds a sulfamoyl group, increasing polarity and hydrogen-bonding capacity .
2.1.2. Substituent Comparisons
- Phenylaminomethyl Group: The target compound’s 8-[(phenylamino)methyl] group is structurally distinct from the 3-phenylquinoxaline-2-ylsulfanyl moiety in . The latter’s sulfur atom introduces soft nucleophilic character, whereas the phenylaminomethyl group may engage in π-π stacking or hydrogen bonding .
- Acetamide Side Chains: The N-(2-ethylphenyl)acetamide group contrasts with simpler alkyl or amino acid-linked acetamides (e.g., methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)-acetylamino]alkanoates in ).
Pharmacokinetic and Physicochemical Properties
While direct ADME data for the target compound are unavailable, comparisons can be drawn from structurally related molecules:
The target compound’s N-(2-ethylphenyl) group likely increases LogD compared to simpler acetamides, suggesting improved tissue penetration but higher metabolic clearance risks .
Key Research Findings and Limitations
Structural Uniqueness: The dioxinoquinolin core distinguishes the target compound from quinoxaline-based analogues, offering a balance of rigidity and electronic diversity.
Synthetic Complexity : Multi-step synthesis (e.g., cyclization, functionalization) may limit scalability compared to simpler acetamides.
Data Gaps: No direct ADME or efficacy data exist for the target compound; predictions rely on structural analogues.
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(2-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide can be represented as follows:
This structure features a quinoline core fused with a dioxin ring and an acetamide functional group. The presence of the phenyl and ethyl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of quinoline possess the ability to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest. Specifically:
- Mechanism of Action : These compounds may interact with DNA or inhibit key enzymes involved in cancer cell metabolism.
- Case Study : In vitro studies on human cancer cell lines showed a reduction in viability by up to 70% at certain concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest:
- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15 to 30 µg/mL against various pathogens.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of the compound:
- Mechanism : It may exert antioxidant properties that protect neuronal cells from oxidative stress.
- Research Findings : In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal damage.
Research Findings Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
